![molecular formula C18H12F6N2OS B2741709 (E)-N-[[3,5-双三氟甲基苯基]氨基甲硫醇基]-3-苯基丙-2-烯酰胺 CAS No. 1089321-81-2](/img/structure/B2741709.png)

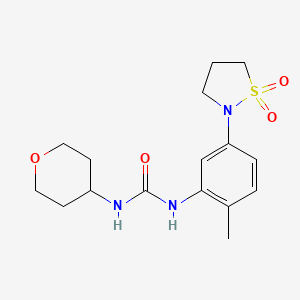

(E)-N-[[3,5-双三氟甲基苯基]氨基甲硫醇基]-3-苯基丙-2-烯酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(E)-N-[[3,5-bis(trifluoromethyl)phenyl]carbamothioyl]-3-phenylprop-2-enamide, also known as TFP or TFP-amide, is a synthetic compound that has been widely used in scientific research. It belongs to the class of amides and is commonly used as a tool compound in biochemical and physiological research.

科学研究应用

Chiral Synthesis: ®-[3,5-bis(trifluoromethyl)phenyl] Ethanol

®-[3,5-bis(trifluoromethyl)phenyl] ethanol [®-3,5-BTPE]: serves as a crucial chiral intermediate in the synthesis of NK-1 receptor antagonists such as aprepitant, rolapitant, and fosaprepitant. These drugs are widely used to manage chemotherapy-induced nausea and vomiting. The carbonyl reductase KR01, derived from Leifsonia sp. S749, efficiently converts 3′,5′-bis(trifluoromethyl) acetophenone (3,5-BTAP) into ®-3,5-BTPE with remarkable activity and enantioselectivity . This enzymatic process represents an efficient and cost-effective method for producing ®-3,5-BTPE.

Amine Detection in Beverages

The compound 3,5-bis-(trifluoromethyl)phenyl isothiocyanate finds application in detecting biogenic amines in beverages. It allows for easy separation and quantification of amine derivatives. Additionally, it serves as a convenient reagent for quantifying total amine content using quantitative 19F NMR analysis .

Li–S Battery Improvement

A modified triazine-based covalent organic framework incorporating 3,5-bis(trifluoromethyl)benzyl (BTFMB-TzDa) demonstrates promise in enhancing Li–S battery performance. The high electronegativity and steric hindrance of BTFMB-TzDa effectively suppress the diffusion of polysulfides, resulting in improved capacity and cyclic stability for Li–S batteries .

Whole-Cell Biocatalysis

By altering the respiratory pattern of whole-cell biocatalysts and utilizing a ChCl:T-containing reaction system, researchers have achieved enhanced catalytic efficiency in whole-cell-mediated reduction. This strategy provides valuable insights for developing efficient whole-cell catalysis processes .

属性

IUPAC Name |

(E)-N-[[3,5-bis(trifluoromethyl)phenyl]carbamothioyl]-3-phenylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12F6N2OS/c19-17(20,21)12-8-13(18(22,23)24)10-14(9-12)25-16(28)26-15(27)7-6-11-4-2-1-3-5-11/h1-10H,(H2,25,26,27,28)/b7-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAXRUDFNYNKUBH-VOTSOKGWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)NC(=S)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)NC(=S)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12F6N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-N-[[3,5-bis(trifluoromethyl)phenyl]carbamothioyl]-3-phenylprop-2-enamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-((2-fluorobenzyl)oxy)-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B2741628.png)

![(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanone](/img/structure/B2741632.png)

![[4-(Morpholin-4-ylmethyl)phenyl]boronic acid hydrochloride](/img/no-structure.png)

![1-(3,4-difluorophenyl)-N-(2,3-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2741638.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-methylbutanamide](/img/structure/B2741640.png)

![N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propionamide](/img/structure/B2741643.png)

![2-[1-(5-Chloro-2-methoxybenzoyl)piperidin-4-yl]-6-cyclopropylpyridazin-3-one](/img/structure/B2741645.png)

![N'-[(E)-(3-chloro-4-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B2741648.png)